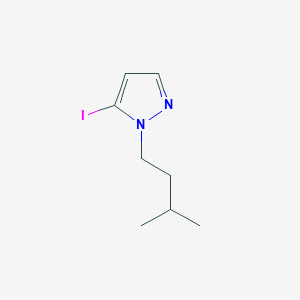

5-Iodo-1-(3-methylbutyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOBGENUTOVLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation for 5 Iodo 1 3 Methylbutyl 1h Pyrazole Formation

Detailed Reaction Mechanisms of Regioselective Iodination Processes on Pyrazole (B372694) Rings

The regioselective iodination of the pyrazole ring is a critical step, and the outcome is highly dependent on the chosen reaction mechanism. The electronic properties of the pyrazole ring generally favor electrophilic substitution at the C4 position, which is the most electron-rich. However, specific strategies can be employed to direct the iodination to the C5 position.

Electrophilic Iodination at C4:

The most common pathway for pyrazole halogenation is electrophilic aromatic substitution. Reagents such as elemental iodine (I₂) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium iodate (B108269) (KIO₃) with a catalyst like diphenyl diselenide ((PhSe)₂) generate a potent electrophilic iodine species (I⁺). nih.govnih.gov The mechanism proceeds as follows:

Generation of Electrophile: The iodinating agent generates an electrophilic iodine species.

Nucleophilic Attack: The π-system of the pyrazole ring, primarily at the electron-rich C4 position, attacks the electrophilic iodine. This forms a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.

Aromatization: A base present in the reaction mixture removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole (B32481) product. nih.gov

Directed Iodination at C5:

Achieving substitution at the C5 position requires overcoming the intrinsic preference for C4 attack. This is typically accomplished through a directed metalation-iodination strategy. nih.gov This mechanism involves the deprotonation of the C5 position, creating a nucleophilic center that subsequently reacts with an iodine source.

Deprotonation: A strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi), is used to selectively abstract the proton at the C5 position of the pyrazole ring. This is the most acidic C-H proton, making this site kinetically favorable for deprotonation. This step forms a highly reactive lithium pyrazolide intermediate.

Nucleophilic Attack: The C5-lithiated pyrazole acts as a potent nucleophile. It attacks an electrophilic iodine source, typically elemental iodine (I₂), in a nucleophilic substitution-like step.

Formation of Product: This reaction exclusively yields the 5-iodopyrazole derivative. nih.gov

The choice of reaction conditions is therefore paramount in determining the position of iodination, as summarized in the table below.

| Position | Reagents | Mechanism Type | Reference |

|---|---|---|---|

| C4-Iodination | I₂ / Ceric Ammonium Nitrate (CAN) | Electrophilic Aromatic Substitution | nih.gov |

| C4-Iodination | KIO₃ / (PhSe)₂ (catalyst) | Electrophilic Aromatic Substitution | nih.gov |

| C5-Iodination | 1. n-BuLi 2. I₂ | Directed Ortho-Metalation (DoM) | nih.gov |

Mechanistic Analysis of N-Alkylation Reactions on Halogenated Pyrazole Substrates

Once the 5-iodopyrazole scaffold is obtained, the (3-methylbutyl) group is introduced via N-alkylation. The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) means that this reaction can potentially produce two different regioisomers. The mechanism is typically a nucleophilic substitution (Sₙ2), and the regioselectivity is influenced by steric and electronic factors. semanticscholar.orgbeilstein-journals.org

The general mechanism proceeds as follows:

Deprotonation: A base is used to deprotonate the N-H of the 5-iodopyrazole, generating a nucleophilic pyrazolate anion. Common bases include sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). beilstein-journals.org The negative charge is delocalized over both nitrogen atoms.

Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon of an alkylating agent, such as 1-bromo-3-methylbutane (B150244). In an Sₙ2 mechanism, this involves a backside attack on the carbon bearing the leaving group (bromide).

Product Formation: The reaction results in the formation of a new N-C bond, yielding the N-alkylated iodo-pyrazole.

The regioselectivity of the alkylation (N1 vs. N2) is a key consideration. For a 5-iodopyrazole substrate, alkylation is sterically directed to the N1 position. The bulky iodine atom at the adjacent C5 position hinders the approach of the alkylating agent to the N2 position, making the N1 position significantly more accessible. beilstein-journals.org Therefore, the reaction predominantly yields the 1,5-disubstituted product, 5-Iodo-1-(3-methylbutyl)-1H-pyrazole. While traditional methods rely on strong bases, alternative approaches using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have also been developed, which may proceed through a carbocation intermediate. semanticscholar.orgmdpi.com

| Factor | Influence on N1/N2 Regioselectivity | Mechanism Detail | Reference |

|---|---|---|---|

| Steric Hindrance | A bulky substituent at C5 (like iodine) sterically blocks the N2 position, favoring alkylation at N1. | Kinetic control based on the transition state energy of the Sₙ2 attack. | beilstein-journals.org |

| Base/Solvent System | The choice of base (e.g., NaH vs. Cs₂CO₃) and solvent (e.g., THF vs. DMF) can influence the ion-pairing of the pyrazolate anion and affect the N1/N2 ratio. | Affects the nucleophilicity and accessibility of each nitrogen atom. | beilstein-journals.org |

| Alkylating Agent | Primary alkyl halides (like 1-bromo-3-methylbutane) favor an Sₙ2 mechanism. More complex electrophiles can alter the pathway. | Trichloroacetimidates under acidic conditions may involve an Sₙ1-like pathway with a carbocation intermediate. | semanticscholar.org |

Understanding the Intramolecular Cyclization Pathways to Form Iodo-pyrazole Systems

An alternative synthetic strategy involves forming the iodo-pyrazole ring in a single step through an intramolecular cyclization reaction. A prominent example is the electrophilic iodocyclization of α,β-alkynic hydrazones. acs.org This method typically produces 4-iodopyrazoles, but the underlying principles are crucial for understanding pyrazole ring formation in the presence of iodine.

The mechanism for this transformation is as follows:

Preparation of Precursor: An α,β-alkynic hydrazone is prepared by the condensation of a hydrazine (B178648) with a propargyl aldehyde or ketone.

Activation of the Alkyne: Molecular iodine (I₂) acts as an electrophile, activating the carbon-carbon triple bond of the alkynic hydrazone. This forms a cyclic iodonium (B1229267) ion intermediate or a related vinyl cation.

Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the hydrazone moiety acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization step is typically a 5-endo-dig process, which leads to the formation of the five-membered pyrazole ring.

Aromatization: The resulting intermediate undergoes deprotonation, often facilitated by a mild base like sodium bicarbonate, to eliminate a proton and form the stable, aromatic 4-iodopyrazole ring system. acs.org

While this specific pathway is well-established for 4-iodopyrazoles, modifications to the substrate and reaction conditions could potentially alter the regiochemical outcome.

Elucidation of Catalytic Cycles in Metal-Mediated Pyrazole Synthesis Relevant to Iodination

Transition-metal catalysis offers powerful methods for the synthesis and functionalization of heterocyclic compounds like pyrazoles. While direct metal-catalyzed C-H iodination of pyrazoles is less common, catalytic cycles involved in the fundamental construction of the pyrazole ring are well-studied and relevant. One such advanced method avoids the use of hazardous hydrazine reagents by forming the N-N bond directly on a metal center. A notable example is the titanium-mediated synthesis of pyrazoles from diazatitanacycles. rsc.orgnih.gov

The catalytic cycle for pyrazole formation via oxidation-induced N-N coupling on a titanium center can be described as follows:

Formation of Diazatitanacycle: A titanium(IV) imido complex reacts with a nitrile and an alkyne in a multicomponent coupling reaction to form a stable six-membered diazatitanacyclohexadiene intermediate. This intermediate contains the pre-assembled atoms of the final pyrazole ring, with the two nitrogen atoms coordinated to the titanium center.

Ligand-Centered Oxidation: The diazatitanacycle undergoes a sequential two-electron oxidation. This oxidation is ligand-centered, not metal-centered, meaning the electrons are removed from the dianionic ligand framework of the metallacycle. Oxidants like TEMPO can be used for this step. nih.gov The first oxidation is often the rate-limiting step.

N-N Bond Formation (Reductive Elimination): Following the two-electron oxidation, the ligand framework becomes unstable. It undergoes a crucial N-N bond-forming reductive elimination. This step couples the two nitrogen atoms, creating the pyrazole's N-N bond and breaking the Ti-N bonds.

Product Release: The fully formed pyrazole product is released from the metal center. The titanium is reduced, typically to a Ti(II) species, which can then be re-oxidized to restart the catalytic cycle, although in many reported cases the process is stoichiometric. nih.gov

This mechanism represents a sophisticated pathway where the metal template facilitates the formation of the critical N-N bond, a key step in pyrazole synthesis. rsc.orgnih.gov

Synthetic Utility and Further Derivatization of 5 Iodo 1 3 Methylbutyl 1h Pyrazole

Application as a Versatile Core Synthon in Advanced Organic Transformations

5-Iodo-1-(3-methylbutyl)-1H-pyrazole is an archetypal core synthon for the construction of more complex molecular architectures. The pyrazole (B372694) moiety is a significant pharmacophore found in numerous biologically active compounds. The presence of the iodo group at the C5 position allows for regioselective functionalization, which is a key strategy in medicinal chemistry and materials science.

The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed reactions, allowing for coupling reactions to occur under mild conditions. researchgate.net This reactivity enables the selective introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the pyrazole core. This versatility allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) in drug discovery programs or to tune the electronic and photophysical properties of materials. The synthesis of 1-aryl-3-CF3-pyrazoles, for instance, showcases how 5-iodo derivatives serve as key intermediates for creating more complex, substituted pyrazoles through cross-coupling. nih.gov

Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the iodopyrazole scaffold is an ideal substrate for these transformations.

Sonogashira Cross-Coupling for C-C Bond Formation

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper(I) salts. wikipedia.orglibretexts.org This reaction is widely used to synthesize arylalkynes and conjugated enynes.

While no specific examples utilizing this compound are available, closely related 5-iodopyrazoles have been shown to be excellent substrates for this transformation. For instance, 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles react efficiently with terminal alkynes under standard Sonogashira conditions to yield the corresponding 5-alkynylpyrazoles. nih.gov It is expected that this compound would react similarly.

A typical reaction would involve the iodopyrazole, a terminal alkyne, a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) cocatalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N) in a suitable solvent.

Table 1: Representative Sonogashira Cross-Coupling of 5-Iodopyrazole Analogues

| Iodopyrazole Substrate | Alkyne Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-(phenylethynyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Good | nih.gov |

| 5-iodo-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-((trimethylsilyl)ethynyl)-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | Good | nih.gov |

Other Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. nih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.

5-Iodopyrazoles are competent substrates for Suzuki coupling. Studies on 1-aryl-3-CF3-5-iodopyrazoles have demonstrated successful coupling with phenylboronic acid using a palladium catalyst, affording 5-phenylated pyrazole derivatives in good yields. nih.gov This indicates that this compound would be a suitable partner for Suzuki reactions, enabling the introduction of diverse aryl and heteroaryl moieties at the 5-position.

Table 2: Representative Suzuki-Miyaura Coupling of 5-Iodopyrazole Analogues

| Iodopyrazole Substrate | Boronic Acid Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-phenyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 62% | nih.gov |

| Generic 5-Iodo-1-alkyl-1H-pyrazole | Arylboronic acid | Pd catalyst / Base | 5-Aryl-1-alkyl-1H-pyrazole | Expected Good | nih.gov |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com While the Heck reaction of 5-iodopyrazoles is less documented than that of other isomers, the high reactivity of the C-I bond suggests that this compound should undergo this transformation. Research on 1-protected-4-iodo-1H-pyrazoles shows efficient coupling with various alkenes, which supports the general reactivity of iodopyrazoles in Heck reactions. clockss.org This reaction would provide a route to 5-alkenyl-substituted pyrazoles, which are valuable synthetic intermediates.

Copper-Catalyzed Coupling Reactions for Heteroatom and Carbon-Carbon Bond Formation

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. Modern protocols often use ligands to facilitate the reaction under milder conditions. organic-chemistry.org

The C-I bond of this compound is susceptible to nucleophilic substitution by amines, alcohols, or thiols in the presence of a copper catalyst. For example, a simple and efficient protocol using CuI and ethylene (B1197577) glycol as a ligand has been developed for the amination of aryl iodides, which proceeds even in the presence of air. organic-chemistry.org Similar conditions could be applied to couple various amines with the 5-iodopyrazole core. Likewise, copper-catalyzed coupling with alcohols provides a direct route to alkoxy-substituted pyrazoles. nih.gov These methods are complementary to palladium-catalyzed reactions and expand the synthetic utility of the iodopyrazole synthon.

Functionalization at Other Positions of the Pyrazole Ring System

Beyond transformations at the iodine-bearing C5 position, the pyrazole ring can be functionalized at other sites. The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution.

Synthesis of Sulfonyl Chloride Derivatives (e.g., this compound-4-sulfonyl chloride)

The introduction of a sulfonyl chloride group at the C4 position creates a new reactive handle for further derivatization, particularly for the synthesis of sulfonamides, which are a prominent class of therapeutic agents. The synthesis of this compound-4-sulfonyl chloride itself has not been specifically reported. However, the synthesis of the analogous compound, 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride, is known, suggesting a viable synthetic pathway. smolecule.com

A plausible route would involve the direct chlorosulfonation of this compound. This reaction is typically carried out by treating the substrate with chlorosulfonic acid (ClSO₃H). The electrophilic sulfur trioxide, present in equilibrium, attacks the electron-rich C4 position of the pyrazole ring to yield the corresponding pyrazole-4-sulfonic acid, which is then converted to the sulfonyl chloride. This transformation provides a key intermediate for the synthesis of a wide range of 4-sulfonamide derivatives.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the synthetic utility and further derivatization of the particular compound This compound for the syntheses of the complex heterocyclic systems mentioned in the provided outline.

The search results contain general methodologies for the synthesis and functionalization of various pyrazole, indazole, and pyrazolopyridine derivatives. For instance, literature describes the general principles of electrophilic and nucleophilic substitution on the pyrazole ring and the use of iodo-substituted heterocycles in cross-coupling reactions. Methodologies for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and benzo[g]indazoles typically involve starting materials such as aminopyrazoles or appropriately substituted benzene (B151609) derivatives, rather than the specific iodopyrazole precursor requested.

However, no documents were found that specifically link This compound to the "Synthesis of Substituted Bis(pyrazolo[4,3-d] arkat-usa.orgnih.govdiazepinones)," the "Generation of Substituted Octahydro-1H-benzo[g]indazole Derivatives," or "Pathways to Substituted 1H-Pyrazolo[3,4-c]pyridines."

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. The requested information appears to be from a highly specialized or proprietary source not accessible through the conducted searches.

Computational Chemistry and Theoretical Studies on 5 Iodo 1 3 Methylbutyl 1h Pyrazole

Electronic Structure Analysis and Prediction of Reactivity

The electronic structure of a molecule is fundamental to its chemical behavior. For 5-Iodo-1-(3-methylbutyl)-1H-pyrazole, the arrangement of electrons is significantly influenced by its substituents: the electron-withdrawing iodine atom at the C5 position and the electron-donating 3-methylbutyl group at the N1 position. Theoretical methods such as Density Functional Theory (DFT) are commonly used to analyze this structure. researchgate.netresearchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. nih.gov For this compound, the iodine atom is expected to lower the energies of both orbitals, while the alkyl group slightly raises them.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For a pyrazole (B372694) derivative, the most negative potential (red/yellow regions) is typically located around the pyridine-like nitrogen atom (N2), identifying it as the primary site for electrophilic attack. Conversely, regions of positive potential (blue regions) indicate sites susceptible to nucleophilic attack. Notably, the iodine atom can exhibit a region of positive electrostatic potential known as a sigma-hole (σ-hole), allowing it to act as a halogen bond donor. researchgate.net

Based on HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. asrjetsjournal.orgresearchgate.netresearchgate.net These indices provide a theoretical framework for comparing the reactivity of different molecules.

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates chemical stability and low reactivity. nih.gov |

| Ionization Potential (IP) | -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | 3.85 eV | The power of an atom to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.65 eV | Resistance to change in electron configuration. asrjetsjournal.org |

| Softness (S) | 1 / (2η) | 0.189 eV-1 | Measure of the polarizability of the molecule. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net |

Quantum Chemical Calculations of Reaction Intermediates and Transition States in Synthetic Pathways

The synthesis of 1,3,5-trisubstituted pyrazoles like this compound is often achieved through the Knorr pyrazole synthesis or related cyclocondensation reactions. rsc.orgjk-sci.com This typically involves the reaction of a hydrazine (B178648) (3-methylbutylhydrazine) with a 1,3-dicarbonyl compound. Quantum chemical calculations are invaluable for mapping the entire reaction pathway, identifying the structures of all intermediates and transition states, and determining the reaction kinetics. rsc.orgresearchgate.net

The generally accepted mechanism proceeds through several key steps:

Nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

Dehydration to form a hydrazone intermediate.

Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, leading to cyclization.

A final dehydration step to yield the aromatic pyrazole ring.

Computational studies can model this entire process, providing a detailed reaction energy profile. researchgate.net By calculating the Gibbs free energy of each stationary point along the reaction coordinate, the rate-determining step can be identified, which is often the final dehydration step that leads to aromatization. rsc.org These calculations help rationalize experimentally observed regioselectivity, especially when using unsymmetrical 1,3-dicarbonyls.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| 1 | Reactants (Hydrazine + Dicarbonyl) | 0.0 |

| 2 | Transition State 1 (Initial Attack) | +15.2 |

| 3 | Hemiaminal Intermediate | +2.5 |

| 4 | Transition State 2 (Cyclization) | +18.9 |

| 5 | Cyclized Intermediate | -5.1 |

| 6 | Transition State 3 (Dehydration) | +25.6 |

| 7 | Products (Pyrazole + H2O) | -15.0 |

Conformational Analysis of the 3-Methylbutyl Substituent and its Influence on Molecular Geometry

Conformational analysis is typically performed by systematically rotating the key dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). unibo.it For the 3-methylbutyl group, the most significant dihedral angle is the one defining the orientation of the alkyl chain relative to the plane of the pyrazole ring (C5-N1-Cα-Cβ). The calculations generally reveal that staggered conformations, which minimize steric hindrance, are the most stable (lowest energy). Eclipsed conformations represent energy maxima on the PES.

While the bulky alkyl group can exert some steric pressure, the pyrazole ring itself is aromatic and has a strong preference for planarity. The primary influence of the substituent's conformation is on the directionality of its projection from the ring, which affects how the molecule can fit into constrained environments like a protein's active site.

| Conformer | Dihedral Angle (C5-N1-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Global Minimum) | Most stable staggered conformation with minimal steric clash. |

| Gauche (+) | ~ +60° | +0.95 | A less stable staggered conformation. |

| Gauche (-) | ~ -60° | +0.95 | A less stable staggered conformation. |

| Eclipsed 1 | ~0° | +4.5 | High-energy eclipsed conformation. |

| Eclipsed 2 | ~120° | +3.8 | High-energy eclipsed conformation. |

Molecular Modeling and Ligand Design Principles for Pyrazole Scaffolds

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Molecular modeling studies are central to understanding why this scaffold is so effective and to designing new ligands based upon it.

The key features of the pyrazole scaffold that make it attractive for ligand design include:

Rigid Aromatic Core: It provides a stable, planar platform to which functional groups can be attached in well-defined spatial orientations.

Hydrogen Bond Acceptor: The sp²-hybridized N2 nitrogen acts as a potent hydrogen bond acceptor, a crucial interaction for anchoring ligands into protein binding sites. nih.govnih.gov

Modifiable Substitution Points: The N1, C3, C4, and C5 positions can be functionalized to tune the electronic properties, solubility, and steric profile of the molecule, allowing for optimization of binding affinity and selectivity.

In the specific case of this compound, each component plays a distinct role in potential ligand-receptor interactions:

The 3-Methylbutyl Group (N1): This nonpolar, flexible chain is ideally suited to occupy hydrophobic pockets in a protein, forming favorable van der Waals interactions.

The Pyrazole N2 Atom: This is the primary hydrogen bond accepting site, often interacting with hinge region amide protons in protein kinases. nih.govacs.org

The Iodine Atom (C5): Beyond its steric and electronic effects, the iodine atom is a capable halogen bond donor. researchgate.net The electropositive σ-hole on the iodine can form a highly directional, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a binding site, providing an additional anchor point that can significantly enhance binding affinity.

| Molecular Feature | Potential Interaction Type | Typical Interacting Partner in a Protein |

|---|---|---|

| Pyrazole N2 Atom | Hydrogen Bond Acceptor | Amide N-H (e.g., in protein backbone), Hydroxyl groups (Ser, Thr, Tyr) |

| Pyrazole Ring | π-π Stacking / Hydrophobic Interaction | Aromatic residues (Phe, Tyr, Trp, His) |

| C5-Iodine Atom | Halogen Bond Donor / Hydrophobic | Carbonyl Oxygen (protein backbone), Carboxylate (Asp, Glu), Hydroxyl groups |

| N1-(3-methylbutyl) Group | Hydrophobic / van der Waals | Aliphatic/Aromatic residues (Ala, Val, Leu, Ile, Phe) in a hydrophobic pocket |

Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 Iodo 1 3 Methylbutyl 1h Pyrazole and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for elucidating the exact molecular structure of a compound. Techniques such as mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy provide complementary information to build a complete and unambiguous structural picture.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with very similar nominal masses, thereby verifying the correct molecular formula. pnnl.gov For 5-Iodo-1-(3-methylbutyl)-1H-pyrazole (Molecular Formula: C₈H₁₃IN₂), HRMS can precisely measure the mass of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺), allowing for unambiguous confirmation of its elemental makeup.

The expected fragmentation patterns in mass spectrometry for pyrazoles often involve the loss of HCN from the molecular ion. researchgate.net Other common fragmentations can include cleavage of the N-alkyl substituent. For this compound, key fragmentations would likely involve the loss of the iodine atom, cleavage of the 3-methylbutyl group, or fragmentation of the pyrazole (B372694) ring itself.

Table 1: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₃IN₂ | 264.0178 |

| [M+H]⁺ | C₈H₁₄IN₂ | 265.0251 |

| [M-I]⁺ | C₈H₁₃N₂ | 137.1079 |

This interactive table outlines the theoretical high-resolution mass spectrometry data for the target compound and its primary fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule, including the connectivity of atoms and their spatial relationships. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the exact regio- and stereochemistry can be assigned. nih.gov

For this compound, ¹H NMR would show distinct signals for the protons on the pyrazole ring and the 3-methylbutyl side chain. The protons on the pyrazole ring (H-3 and H-4) would appear as doublets due to coupling with each other. The presence of the electron-withdrawing iodine atom at position 5 would influence the chemical shifts of these ring protons. mdpi.com Similarly, ¹³C NMR provides the chemical shift for each unique carbon atom in the molecule. The carbon atom attached to the iodine (C-5) is expected to have a significantly shifted signal. mdpi.comresearchgate.net

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.5 - 7.6 | d | ~2.0 - 2.5 |

| H-4 | ~6.2 - 6.3 | d | ~2.0 - 2.5 |

| N-CH₂ | ~4.1 - 4.2 | t | ~7.0 - 7.5 |

| CH₂ | ~1.7 - 1.8 | m | - |

| CH | ~1.5 - 1.6 | m | - |

This interactive table presents the predicted ¹H NMR chemical shifts and splitting patterns for the target compound.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~140 - 142 |

| C-4 | ~110 - 112 |

| C-5 | ~90 - 95 |

| N-CH₂ | ~50 - 52 |

| CH₂ | ~38 - 39 |

| CH | ~25 - 26 |

This interactive table shows the predicted ¹³C NMR chemical shifts for the target compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. pressbooks.pub For this compound, IR spectroscopy would confirm the presence of the alkyl C-H bonds, the aromatic-like C-H and C=C/C=N bonds of the pyrazole ring, and the C-I bond. libretexts.org

Alkane C-H stretching vibrations typically appear in the 2850–2960 cm⁻¹ region. openstax.orglibretexts.org The C-H stretching of the pyrazole ring is expected just above 3000 cm⁻¹. The pyrazole ring itself has characteristic stretching vibrations for C=C and C=N bonds between 1400 and 1600 cm⁻¹. researchgate.net The C-I stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹. Raman spectroscopy can be particularly useful for observing the C-I bond, which may show a weak absorbance in the IR spectrum. researchgate.netnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole C-H | Stretching | ~3100 - 3150 |

| Alkyl C-H | Stretching | ~2870 - 2960 |

| Pyrazole Ring | C=N, C=C Stretching | ~1400 - 1600 |

| Alkyl C-H | Bending | ~1370 - 1470 |

This interactive table summarizes the key expected IR and Raman absorption bands for identifying the functional groups within the molecule.

Chromatographic Separation Techniques for Purification and Purity Profiling

Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds and synthetic intermediates. rroij.com For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. ijcpa.in This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.

The separation is achieved by varying the composition of the mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically using a UV detector set at a wavelength where the pyrazole ring absorbs strongly (e.g., ~210-260 nm). nih.gov

Table 5: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This interactive table outlines a typical set of starting conditions for developing an HPLC purity method for the target compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. thermofisher.com Given its molecular weight and structure, this compound is expected to be amenable to GC analysis. GC is particularly effective for detecting volatile impurities that may not be easily observed by HPLC.

In a typical GC method, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A flame ionization detector (FID) provides a robust quantitative response, while a mass spectrometer (MS) detector offers definitive identification of the main component and any impurities. americanpharmaceuticalreview.com

Table 6: Exemplar GC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Medium polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

This interactive table provides a representative set of parameters for a GC method suitable for analyzing the purity of the target compound.

Future Research Directions and Emerging Trends for 5 Iodo 1 3 Methylbutyl 1h Pyrazole Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 5-Iodo-1-(3-methylbutyl)-1H-pyrazole is expected to align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and utilizing renewable resources. Current trends in pyrazole (B372694) synthesis suggest several promising avenues for achieving these goals.

Key strategies for sustainable synthesis include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer high atom economy and procedural simplicity. researchgate.nettaylorfrancis.com Future work could devise an MCR pathway to construct the this compound core, potentially by incorporating an iodinated precursor in a one-pot process.

Use of Greener Solvents: Shifting from traditional organic solvents to environmentally benign alternatives like water or bio-based solvents is a critical trend. researchgate.net Research into performing the cyclization and iodination steps in aqueous media could significantly improve the environmental profile of the synthesis. researchgate.netresearchgate.net

Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. nih.govnih.gov For instance, an innovative silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst has been shown to be effective for preparing bioactive pyrazoles in a solvent-free environment and is recyclable for up to six cycles. nih.gov Similarly, nano catalysts have demonstrated high efficiency and reusability in pyrazole synthesis. nih.govresearchgate.net Adapting such catalysts for the synthesis of N-alkylated iodopyrazoles represents a significant research opportunity.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes, thereby reducing energy consumption. researchgate.netrsc.org

| Sustainable Approach | Potential Application to this compound | Key Benefits |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from simpler, readily available precursors. | High atom economy, reduced waste, simplified procedures. researchgate.nettaylorfrancis.com |

| Aqueous Media Synthesis | Utilizing water as a solvent for cyclization and/or iodination steps. | Environmentally benign, inexpensive, non-toxic, and safe. researchgate.net |

| Recyclable Catalysts | Employing solid-supported acid or nano catalysts for pyrazole ring formation. | Reduced catalyst waste, lower cost, and simplified purification. nih.govnih.gov |

| Microwave-Assisted Reactions | Accelerating the cyclocondensation of precursors. | Shorter reaction times, improved yields, and energy efficiency. rsc.org |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The C5-iodo group is the key functional handle in this compound, making it an ideal substrate for a variety of cross-coupling reactions and other transformations. While the direct reactivity of this specific compound is not yet widely reported, extensive research on analogous 5-iodopyrazoles provides a clear roadmap for future exploration.

Future research will likely focus on:

Transition-Metal-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to activation by transition metals like palladium and copper. This opens the door to well-established reactions that can be used to build molecular complexity.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups at the C5 position. pasteur.fr

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further chemistry. rsc.orgacs.org

Negishi Coupling: Using organozinc reagents for C-C bond formation, for example, to achieve benzylation at the C5 position. pasteur.fr

Halogen Bonding: The iodine atom on the pyrazole ring can act as a halogen bond donor, interacting with Lewis bases. mdpi.com This non-covalent interaction can be exploited in crystal engineering and the design of supramolecular assemblies. Future studies could investigate the halogen bonding propensity of this compound with various acceptors, influencing its solid-state properties and potential applications in materials science. mdpi.com

Lithiation and Trapping: The acidity of the C5-H proton in the pyrazole precursor allows for regioselective lithiation followed by quenching with an iodine source to form the 5-iodo derivative. rsc.orgnih.gov This same lithiated intermediate could be trapped with other electrophiles to introduce a wide range of functional groups directly at the C5 position, offering an alternative to cross-coupling pathways.

| Reaction Type | Reagents | Potential Product Structure | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 5-Aryl-1-(3-methylbutyl)-1H-pyrazole | pasteur.fr |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-1-(3-methylbutyl)-1H-pyrazole | rsc.org |

| Negishi Coupling | R-ZnX, Pd catalyst | 5-Alkyl/Benzyl-1-(3-methylbutyl)-1H-pyrazole | pasteur.fr |

| Halogen Bonding | Lewis bases (e.g., N, O acceptors) | Supramolecular assemblies | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. nih.gov The synthesis of pyrazole derivatives is well-suited for this technology, and its application to this compound could unlock significant efficiencies.

Emerging trends in this area include:

Telescoped Synthesis: Combining multiple reaction steps into a single, continuous sequence without isolating intermediates. A unified "assembly line" synthesis has been developed for highly substituted pyrazoles, where the core is formed and then sequentially modified in downstream reactor modules. nih.gov This approach could be adapted to produce this compound and its derivatives rapidly.

Improved Safety: Flow chemistry enhances safety by using small reactor volumes, which minimizes the risk associated with handling hazardous reagents or unstable intermediates at scale. nih.gov This is particularly relevant for reactions involving organometallic reagents or potentially energetic intermediates.

Automated Optimization: Automated flow platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for yield and purity, accelerating process development. researchgate.net

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are difficult or unsafe to achieve in standard laboratory glassware, potentially enabling new and more efficient reaction pathways. nih.gov

Rational Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold is a versatile building block for constructing more elaborate molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. nih.gov The ability to selectively functionalize the C5 position via cross-coupling reactions is central to this endeavor.

Future directions will involve using this moiety as a core component in:

Drug Discovery Programs: Pyrazole derivatives are known to possess a wide range of biological activities. nih.govnih.gov The this compound can serve as an intermediate for creating libraries of novel compounds for screening against various biological targets. The lipophilic 3-methylbutyl group may enhance membrane permeability, a desirable property in drug candidates.

Development of Fused Heterocyclic Systems: The functional groups introduced via C5-functionalization can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of novel fused pyrazole-based ring systems.

Materials Science: The electronic properties of the pyrazole ring can be tuned by the substituents attached at the C5 position. By incorporating this pyrazole into larger conjugated systems, new organic materials for electronics (e.g., organic light-emitting diodes or field-effect transistors) could be developed. The use of halogen bonding interactions also offers a strategy for controlling the self-assembly of these molecules in the solid state. mdpi.com

The rational design of these complex architectures will be heavily supported by computational chemistry and molecular modeling to predict the properties and interactions of the target molecules before their synthesis. researchgate.net

Q & A

Q. What are the critical steps in synthesizing 5-Iodo-1-(3-methylbutyl)-1H-pyrazole with high purity, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For iodination, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is recommended to introduce the iodine substituent efficiently . Alkylation of the pyrazole nitrogen with 3-methylbutyl bromide requires anhydrous conditions and a base like potassium carbonate. Optimization includes:

- Temperature control : Maintain 60–80°C during alkylation to minimize side products.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Yield improvement : Pre-activate the pyrazole core with a protecting group (e.g., Boc) to enhance regioselectivity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR : - and -NMR to verify substitution patterns (e.g., iodine’s deshielding effect on adjacent protons ).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 307.02) and isotopic patterns characteristic of iodine .

- X-ray Crystallography : Resolve ambiguities in regiochemistry; single-crystal analysis is ideal for definitive structural assignment .

Q. How can researchers assess the baseline biological activity of this compound in preliminary screens?

- Methodological Answer : Use standardized in vitro assays:

- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Solubility : Pre-treat with DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can contradictions in biological activity data between assays be systematically addressed?

- Methodological Answer : Discrepancies often arise from assay-specific variables. Mitigate by:

- Orthogonal assays : Compare MTT results with LDH (lactate dehydrogenase) release assays to distinguish cytostatic vs. cytotoxic effects .

- Dose-response curves : Use 8-point dilutions (0.1–100 µM) and calculate IC values with nonlinear regression (e.g., GraphPad Prism).

- Control normalization : Include a reference compound (e.g., staurosporine for cytotoxicity) and solvent controls .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer : Combine molecular docking and dynamics:

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., COX-2 or EGFR). Prioritize poses with iodine forming halogen bonds in hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) of the ligand .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP and polar surface area to predict pharmacokinetics .

Q. How can regiochemical uncertainties in synthetic intermediates be resolved during multi-step synthesis?

- Methodological Answer : Regiochemistry challenges arise in alkylation and iodination steps. Strategies include:

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to direct alkylation to the desired nitrogen .

- Isotopic labeling : Synthesize -labeled analogs to track substituent positions via NMR .

- Competitive experiments : Compare reaction outcomes with known regioselective analogs (e.g., 3-methyl vs. 5-methyl pyrazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.